molecular formula C11H19Cl2N3O B13180480 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride

Cat. No.: B13180480
M. Wt: 280.19 g/mol
InChI Key: MGTLWCKRUCTTMR-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C11H18ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboximidamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride typically involves the reaction of 4-hydroxybenzene-1-carboximidamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The carboximidamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide
  • 4-(2-(Dimethylamino)ethoxy)benzimidamide dihydrochloride

Uniqueness

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.19 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzenecarboximidamide;dihydrochloride

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13;;/h3-6H,7-8H2,1-2H3,(H3,12,13);2*1H

InChI Key

MGTLWCKRUCTTMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=N)N.Cl.Cl

Origin of Product

United States

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